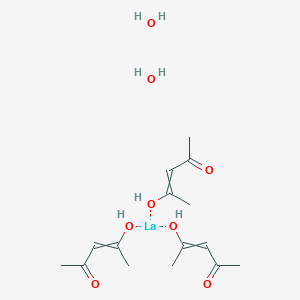

镧(3+);(Z)-4-氧代戊-2-烯-2-醇盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lanthanum is a malleable, ductile, and soft metal . It is traditionally counted among the rare earth elements . The usual oxidation state of lanthanum is +3, although some compounds are known with an oxidation state of +2 .

Synthesis Analysis

While specific synthesis methods for “lanthanum(3+);(Z)-4-oxopent-2-en-2-olate” are not available, lanthanum compounds such as lanthanum fluoride and lanthanum oxide have been synthesized through various methods .Molecular Structure Analysis

The molecular structure of lanthanum compounds can be complex and diverse . For instance, lanthanum fluoride nanorods and nanoparticles have been synthesized, with their structure analyzed by X-ray diffraction studies .Chemical Reactions Analysis

Lanthanum reacts with air, acids, and halogens . It oxidizes rapidly when exposed to air and burns readily at 150 °C to form lanthanum (III) oxide . It reacts slowly with cold water and quickly with hot water to form lanthanum hydroxide .Physical And Chemical Properties Analysis

Lanthanum has a melting point of 920°C, a boiling point of 3464°C, and a density of 6.15 g/cm³ . It is highly reactive, readily forming compounds with elements like nitrogen, carbon, sulfur, phosphorus, boron, selenium, silicon, and arsenic .科学研究应用

光催化应用

由该化合物合成的氧化镧纳米粒子已被用作可见光照射下亚甲基蓝染料的光催化剂 . 这种应用在环境科学中尤其有用,光催化可以帮助降解污染物 .

电化学应用

氧化镧的电化学特性是在 0.1 M HCl 溶液中使用碳糊电极进行研究的 . 这些样品在循环伏安法测试中对抗坏血酸和硝酸铅的检测表现出优异的灵敏度 . 这表明其在电化学传感器技术中具有潜在的应用 .

纳米技术

纳米技术已成为一个变革性的研究领域,其应用范围广泛,涵盖光催化、光电子学、微电子学和生物学 . 氧化镧纳米粒子可以合成各种形状和尺寸,这对于创造具有定制性能的高效材料至关重要 .

钙钛矿型氧化物应用

钴酸镧 (LaCoO3) 钙钛矿型氧化物是一种重要的导电陶瓷材料,在广泛的技术应用中发挥作用 . 这些氧化物正越来越多地应用于电子和磁性材料、汽车尾气和水分解催化剂以及燃料电池和电池的电极材料 .

热障应用

锆酸镧基材料已被提议作为下一代热障应用 . 这些材料能够承受高温,使其成为航空航天和汽车等行业的理想选择 .

吸附应用

基于镧的化合物因其吸附特性而受到研究 . 这些材料可以帮助降低相对于气相的熵,这由焓的等量下降来抵消 . 此特性在水处理和空气净化等各种工业应用中非常有用 .

作用机制

Target of Action

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate, a lanthanum-based compound, primarily targets the cells controlling skeletal remodeling . It has the potential to treat bone resorption disorders such as osteoporosis by eliciting a bone-building response . Additionally, it has been shown to trigger systemic endocytosis in plants, suggesting a role in plant growth and development .

Mode of Action

The compound interacts with its targets by forming insoluble complexes that pass through the gastrointestinal (GI) tract unabsorbed . This interaction reduces the absorption of dietary phosphate, thereby lowering serum phosphate levels . In plants, lanthanum(3+);(Z)-4-oxopent-2-en-2-olate triggers systemic endocytosis from leaves to roots .

Biochemical Pathways

The compound affects the biochemical pathways related to bone remodeling and phosphate absorption . It also impacts the accumulation of mineral elements and the development of roots in plants . In DNA structures, it can mediate B-to-Z transition, which is sensitive to the sequence and structure of the DNA .

Pharmacokinetics

The oral bioavailability of lanthanum is low, with the small absorbed fraction being excreted predominantly in bile . Less than 2% is eliminated by the kidneys . Plasma exposure and pharmacokinetics have been shown to be similar in healthy human volunteers and patients with chronic kidney disease . With almost complete plasma protein binding, free lanthanum concentrations in patients at steady state are less than 3 pg/mL .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in serum phosphate in patients with end-stage renal disease . In plants, it induces systemic endocytosis, impacting the accumulation of mineral elements and root development . In DNA structures, it can induce a B-to-Z transition .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, in plants, the effects of lanthanum(3+);(Z)-4-oxopent-2-en-2-olate can be influenced by the presence of other elements in the environment . In the human body, factors such as the presence of other medications can affect the compound’s absorption and efficacy .

安全和危害

未来方向

生化分析

Biochemical Properties

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate has been shown to interact with DNA structures, inducing a B-to-Z transition in self-assembled Y-shaped branched DNA structures . This transition is sensitive to the sequence and structure of the DNA, suggesting that Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate may interact with specific enzymes, proteins, and other biomolecules in a sequence-dependent manner .

Cellular Effects

It has been observed that the compound can induce conformational changes in DNA structures, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate involves its interaction with DNA structures. It has been suggested that the compound binds to the major and minor grooves of DNA, stabilizing the Z-conformation . This could potentially lead to changes in gene expression and other cellular processes.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'lanthanum(3+);(Z)-4-oxopent-2-en-2-olate' involves the reaction of lanthanum(III) chloride with sodium (Z)-4-oxopent-2-en-2-olate in the presence of a suitable solvent.", "Starting Materials": [ "Lanthanum(III) chloride", "Sodium (Z)-4-oxopent-2-en-2-olate", "Suitable solvent" ], "Reaction": [ "Dissolve lanthanum(III) chloride in the suitable solvent", "Add sodium (Z)-4-oxopent-2-en-2-olate to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with the suitable solvent", "Dry the product under vacuum" ] } | |

| 64424-12-0 | |

分子式 |

C15H21LaO6 |

分子量 |

436.23 g/mol |

IUPAC 名称 |

lanthanum(3+);4-oxopent-2-en-2-olate |

InChI |

InChI=1S/3C5H8O2.La/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |

InChI 键 |

HDIBUQNJDKISLA-UHFFFAOYSA-K |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3] |

规范 SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)

![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)

![Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate](/img/structure/B2403028.png)

![2-(4-acetamidophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2403030.png)

![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403033.png)

![2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403036.png)